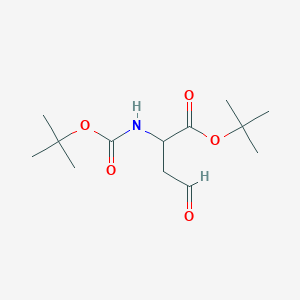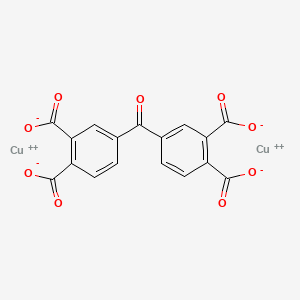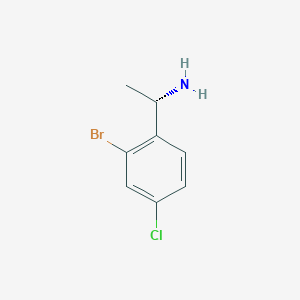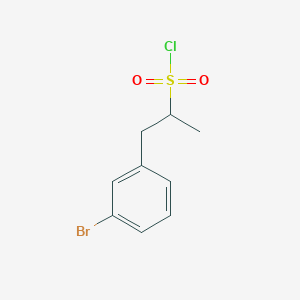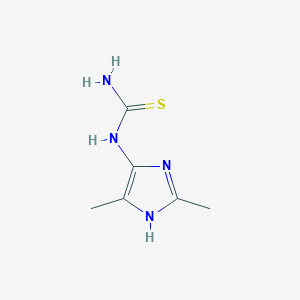
1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea is a heterocyclic compound featuring an imidazole ring substituted with two methyl groups and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea typically involves the reaction of 2,4-dimethylimidazole with thiourea under suitable conditions. One common method involves heating the reactants in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are typically employed under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives of the thiourea moiety.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Another imidazole derivative with different substituents.
2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N: A related compound with a phenylamino group instead of a thiourea moiety
Uniqueness
1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
750643-45-9 |
|---|---|
Fórmula molecular |
C6H10N4S |
Peso molecular |
170.24 g/mol |
Nombre IUPAC |
(2,5-dimethyl-1H-imidazol-4-yl)thiourea |
InChI |
InChI=1S/C6H10N4S/c1-3-5(10-6(7)11)9-4(2)8-3/h1-2H3,(H,8,9)(H3,7,10,11) |
Clave InChI |
NIDIBNVGUGXDJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[d]imidazole-2,5(1H,3H)-dione](/img/structure/B12823323.png)
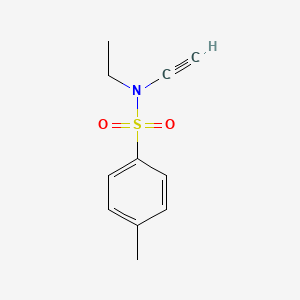


![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)
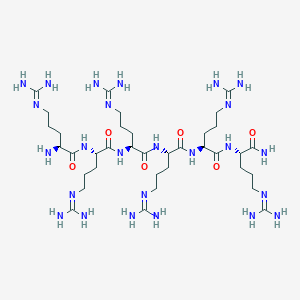
![[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12823353.png)
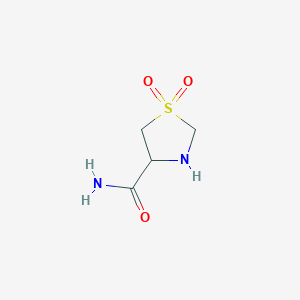
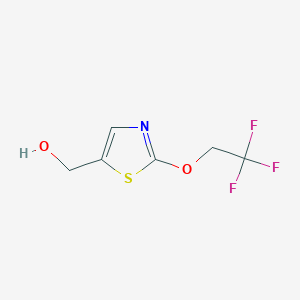
![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
